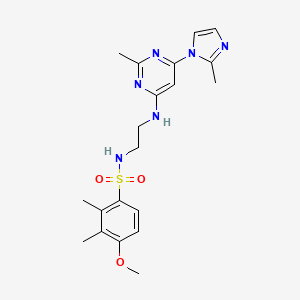

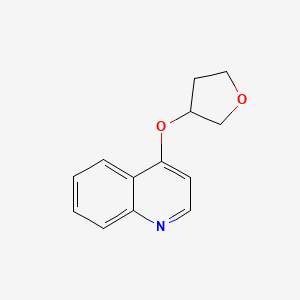

4-(Oxolan-3-yloxy)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Oxolan-3-yloxy)quinoline” is a compound that belongs to the quinoline family . Quinolines are heterocyclic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinolines has been a subject of numerous studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinolines .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis

Quinolines undergo various chemical reactions. For instance, 4-hydroxy-2(1H)-quinolinones react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to give non-racemic products . Other reactions include the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .科学的研究の応用

- Quinoline, as a pharmacophore, offers significant benefits. Recent in vivo and in vitro screenings highlight its therapeutic potential, paving the way for novel drug development .

Photovoltaic Applications

Medicinal Chemistry Research

作用機序

Target of Action

The primary targets of 4-(Oxolan-3-yloxy)quinoline, like other quinolines, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

4-(Oxolan-3-yloxy)quinoline interacts with its targets by binding to these enzymes, thereby inhibiting their function . This interaction prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . The inhibition of these enzymes leads to the fragmentation of the bacterial chromosome, ultimately resulting in bacterial cell death .

Biochemical Pathways

It is known that quinolines can interfere with dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Pharmacokinetics

They have high peak serum concentrations and apparent volumes of distribution, indicating favorable penetration into many body tissues and fluids . The pharmacokinetic properties can vary significantly among different quinolones .

Result of Action

The molecular and cellular effects of 4-(Oxolan-3-yloxy)quinoline’s action are the inhibition of bacterial DNA replication and the induction of bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Oxolan-3-yloxy)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .

Safety and Hazards

将来の方向性

The future of quinolines in drug research and development looks promising. The emergence of bacterial resistance to the quinolones is a major factor that will determine their future clinical effectiveness . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future .

特性

IUPAC Name |

4-(oxolan-3-yloxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-4-12-11(3-1)13(5-7-14-12)16-10-6-8-15-9-10/h1-5,7,10H,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEZQLKMQUSJTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxolan-3-yloxy)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)

![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine](/img/structure/B2386844.png)

![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)